N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring fused with a cyclopropane carboxamide group
Preparation Methods
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of the Fluoro Group: The fluorination of the benzothiazole ring is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Cyclopropanecarboxamide Formation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds in the presence of transition metal catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its ability to inhibit key enzymes in Mycobacterium tuberculosis.
Biological Studies: The compound is used in studying protein-ligand interactions and molecular docking studies to understand its binding affinity and specificity.
Industrial Applications: It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It inhibits the activity of enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, making it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives such as:
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine: This compound has a similar benzothiazole core but differs in its side chain, affecting its biological activity and solubility.
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: This derivative includes a thiophene ring, which can enhance its electronic properties and binding affinity.
The uniqueness of this compound lies in its cyclopropane ring, which imparts rigidity and influences its interaction with biological targets.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYDTCOJYONVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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